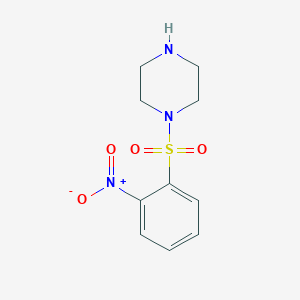

1-((2-Nitrophenyl)sulfonyl)piperazine

描述

Contextualizing Piperazine (B1678402) Derivatives in Medicinal Chemistry and Organic Synthesis

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and privileged structure in medicinal chemistry. mdpi.comenamine.net Its prevalence in a vast number of clinically approved drugs stems from its unique physicochemical properties. The two nitrogen atoms offer opportunities for substitution, allowing for the fine-tuning of a molecule's biological activity, solubility, and pharmacokinetic profile. acs.org Piperazine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antihistaminic, antiviral, and antipsychotic effects. nih.govresearchgate.net

In organic synthesis, the piperazine moiety serves as a versatile building block. Its nucleophilic nitrogens readily participate in various chemical reactions, facilitating the construction of complex molecules. mdpi.com The relative ease of introducing the piperazine core into a molecular structure makes it an attractive component for creating libraries of compounds for high-throughput screening in drug discovery campaigns. enamine.net

The Significance of Sulfonamide Scaffolds in Drug Discovery

The sulfonamide functional group (-SO₂NH-) is another cornerstone of medicinal chemistry, first gaining prominence with the discovery of prontosil, the first commercially available antibacterial drug. ajchem-b.comekb.eg Since then, the sulfonamide scaffold has been incorporated into a multitude of therapeutic agents with a broad spectrum of biological activities. ajchem-b.comresearchgate.net These include antimicrobial, anticancer, anti-inflammatory, and diuretic properties. ekb.egajchem-b.com

The therapeutic versatility of sulfonamides is attributed to their ability to mimic the p-aminobenzoic acid (PABA) structure, thereby inhibiting the dihydropteroate (B1496061) synthase enzyme in bacteria, or to interact with other biological targets such as carbonic anhydrase. nih.gov The sulfonamide group's chemical stability and the synthetic accessibility of sulfonyl chlorides make it a favored functional group for medicinal chemists. ajchem-b.com

Rationale for Investigating 1-((2-Nitrophenyl)sulfonyl)piperazine and its Analogs

The strategic combination of the piperazine and sulfonamide scaffolds in this compound is a deliberate approach to create novel molecules with potentially enhanced or unique biological activities. The rationale for investigating this specific compound and its analogs is multifaceted.

Firstly, the hybridization of two pharmacologically active moieties can lead to synergistic effects or novel mechanisms of action. Secondly, the presence of the nitro group on the phenyl ring is of particular interest. It is known that introducing electron-withdrawing groups, such as a nitro group, to a sulfonamide can enhance its biological activity. ajchem-b.comnih.gov Specifically, the 2-nitro substitution is being explored for its potential to modulate the electronic properties of the sulfonamide and influence its interaction with biological targets.

A key area of investigation for this class of compounds has been in the field of infectious diseases, particularly tuberculosis (TB). Researchers have hypothesized that the combination of the piperazine core, known to be present in some anti-TB drugs, with a nitro-substituted benzenesulfonamide (B165840) could lead to potent antimycobacterial agents. nih.gov A 2021 study by Tamboli et al. explored this very hypothesis, synthesizing a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, including analogs of this compound, and evaluating their efficacy against Mycobacterium tuberculosis. nih.gov

Research Findings on this compound and Analogs

A significant study by Tamboli et al. provides the most detailed research findings on this compound and its derivatives. nih.gov The researchers synthesized a series of these compounds and tested their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis.

The study revealed that while this compound itself was not the most potent compound in the series, certain analogs demonstrated significant anti-TB activity. The minimum inhibitory concentration (MIC) is a key measure of a compound's effectiveness, with lower values indicating higher potency. The results highlighted that the position of the nitro group on the phenylsulfonamide ring, as well as other substitutions on the piperazine ring, played a crucial role in the observed biological activity. nih.gov

For instance, the study found that 2,4-dinitrobenzenesulfonamide (B1250028) derivatives were generally more potent than the corresponding 2-nitro or 4-nitro derivatives. nih.gov This suggests that the electronic effects of multiple electron-withdrawing groups are beneficial for the antimycobacterial activity of this class of compounds.

Below are interactive data tables summarizing the findings from the aforementioned study for selected analogs.

Table 1: Synthesis and Physical Properties of Selected 1-((Nitrophenyl)sulfonyl)piperazine Analogs

| Compound ID | Structure | Yield (%) | Melting Point (°C) |

| 7b | 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine (B2540966) | 72 | 132-136 |

| 7e | 1-(Bis(4-fluorophenyl)methyl)-4-((2-nitrophenyl)sulfonyl)piperazine | 77 | 120-124 |

Data sourced from Tamboli et al., 2021. nih.gov

Table 2: In Vitro Antitubercular Activity of Selected Analogs

| Compound ID | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µg/mL) |

| 7b | >25 |

| 7e | >25 |

| 7y | 0.78 |

| 7s | 0.78 |

| 7o | 0.78 |

Data sourced from Tamboli et al., 2021. Note that compounds 7y, 7s, and 7o are 2,4-dinitrobenzenesulfonamide derivatives from the same study and are shown for comparison. nih.gov

The research by Tamboli and colleagues underscores the potential of the 1-((nitrophenyl)sulfonyl)piperazine scaffold as a starting point for the development of new anti-TB agents. nih.gov Their work provides a clear structure-activity relationship, guiding future optimization efforts to enhance the potency of these compounds.

Structure

2D Structure

属性

IUPAC Name |

1-(2-nitrophenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4S/c14-13(15)9-3-1-2-4-10(9)18(16,17)12-7-5-11-6-8-12/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCUQKKNQBCTBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353612 | |

| Record name | 1-(2-Nitrobenzene-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301331-16-8 | |

| Record name | 1-(2-Nitrobenzene-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Studies of 1 2 Nitrophenyl Sulfonyl Piperazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of medium-sized organic molecules. scispace.comuobasrah.edu.iq DFT calculations for 1-((2-Nitrophenyl)sulfonyl)piperazine are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure reliable results. nanobioletters.com

Geometry Optimization and Molecular Conformation

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms.

| Parameter | Typical Calculated Value |

| C-C (phenyl ring) | ~1.39 Å |

| C-N (piperazine ring) | ~1.46 Å |

| S-N (sulfonamide) | ~1.63 Å |

| S=O (sulfonyl) | ~1.43 Å |

| N-O (nitro group) | ~1.22 Å |

| C-S-N angle | ~107° |

| O-S-O angle | ~120° |

| Note: These are illustrative values based on similar structures. Actual values would be obtained from specific DFT calculations for this molecule. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. researchgate.netrsc.org

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For molecules containing nitroaromatic groups, the LUMO is often localized on the nitrophenyl moiety, indicating that this part of the molecule is prone to accepting electrons. The HOMO, on the other hand, may be distributed across the piperazine (B1678402) and sulfonyl groups. In a related molecule, the HOMO-LUMO energy gap was calculated to be 4.2140 eV, suggesting significant stability. nanobioletters.com

| Orbital | Typical Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Electron-donating ability, often located on the piperazine and sulfonyl groups. |

| LUMO | -2.0 to -3.0 | Electron-accepting ability, often localized on the 2-nitrophenyl group. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Indicator of chemical reactivity and kinetic stability. |

| Note: These are illustrative values based on similar structures. Actual values would be obtained from specific DFT calculations for this molecule. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential.

Red/Yellow: Regions of negative potential, indicating an excess of electrons. These areas are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen and nitrogen. In this compound, the oxygen atoms of the sulfonyl and nitro groups would exhibit strong negative potential. researchgate.net

Blue: Regions of positive potential, indicating a deficiency of electrons. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to heteroatoms.

The MEP map for this compound would likely show the most negative potential around the oxygen atoms of the nitro and sulfonyl groups, making them sites for interaction with electrophiles. The hydrogen atoms of the piperazine ring would likely be regions of positive potential.

Quantum Theory of Atoms in Molecules (QTAIM) Framework

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule. nanobioletters.com This analysis allows for the characterization of chemical bonds and non-covalent interactions based on the topological properties of the electron density at specific points called bond critical points (BCPs).

Key parameters derived from QTAIM analysis include:

Electron density (ρ(r)): Indicates the strength of the bond.

Laplacian of electron density (∇²ρ(r)): Distinguishes between shared (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρ(r) > 0).

Total electron energy density (H(r)): Can also be used to characterize the nature of the interaction.

For this compound, QTAIM analysis would be used to quantify the nature of the covalent bonds within the molecule and to identify and characterize any intramolecular hydrogen bonds or other weak interactions.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and understand weak interactions within and between molecules. nanobioletters.com This method is based on the electron density and its derivatives and provides a graphical representation of noncovalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes.

In the NCI plot of this compound, different colored isosurfaces would represent different types of interactions:

Blue: Strong attractive interactions, such as hydrogen bonds.

Green: Weak van der Waals interactions.

Red: Steric repulsion or clashes between atoms.

This analysis would be particularly useful for identifying weak intramolecular hydrogen bonds that contribute to the stability of the molecule's conformation.

Theoretical Spectroscopic Analysis (UV-Vis)

Theoretical calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. Time-dependent DFT (TD-DFT) is a common method used for this purpose. nanobioletters.comulakbim.gov.tr The calculated spectrum can be compared with experimental data to validate the computational model and to understand the electronic transitions responsible for the observed absorption bands.

For this compound, the UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* transitions. The nitrophenyl group is a strong chromophore, and its presence is expected to result in significant absorption in the UV region. Theoretical calculations can identify the specific molecular orbitals involved in these electronic transitions. In a similar molecule, a theoretical UV-visible spectrum was obtained in the gas phase using the TD-DFT method. nanobioletters.com

| Transition Type | Calculated Wavelength (nm) | Orbitals Involved |

| π → π | ~250-300 | Phenyl ring and nitro group |

| n → π | ~300-350 | Lone pairs on oxygen and nitrogen atoms |

| Note: These are illustrative values based on similar structures. Actual values would be obtained from specific TD-DFT calculations for this molecule. |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to understand how a ligand, such as a piperazine derivative, might bind to a protein's active site.

Studies on related sulfonyl piperazine compounds have employed molecular docking to investigate their potential as therapeutic agents. mdpi.comresearchgate.net For instance, docking simulations have been performed to assess the binding of piperazine derivatives to various protein targets, including carbonic anhydrases (CAs), topoisomerase-II (Topo-II), and sigma receptors. mdpi.comnih.govnih.gov These studies typically involve preparing the three-dimensional structures of both the ligand and the protein target. The docking process then systematically explores various conformations and orientations of the ligand within the protein's binding pocket to identify the most stable complex, which is ranked based on a scoring function. researchgate.net

Molecular docking studies reveal the specific non-covalent interactions that stabilize the ligand-protein complex. For piperazine-containing compounds, these interactions are critical for their biological activity.

Carbonic Anhydrase IX (CAIX): In studies investigating anticancer potential, derivatives have been docked into the active site of CAIX, a zinc metalloenzyme overexpressed in many cancers. nih.gov The interactions typically involve the sulfonamide group coordinating with the zinc ion in the active site, a hallmark of many CA inhibitors.

Topoisomerase-II (Topo-II): As potential anticancer agents, sulfonyl piperazine derivatives have been studied for their ability to bind to the DNA-Topo II complex. mdpi.com Docking results indicate that these compounds can form hydrogen bonds with key amino acid residues, such as aspartic acid (Asp), within the enzyme's binding site. mdpi.com This interaction is believed to contribute to the inhibition of the enzyme, which is crucial for cell division. mdpi.com

Sigma Receptors (σR): Piperazine derivatives have shown significant affinity for sigma receptors, which are implicated in various neurological functions. nih.govnih.gov Docking studies have helped to decipher the binding modes of these ligands. The protonated nitrogen atom of the piperazine ring is often critical for forming key interactions within the receptor binding site. nih.gov For example, interactions with aromatic residues like Tyrosine (Tyr) can significantly influence binding affinity. nih.gov

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a binding energy score, and the specific binding pose of the ligand.

The binding affinity indicates the strength of the interaction between the ligand and the protein. For various piperazine derivatives, these have been quantified experimentally and correlated with docking scores. For example, piperazine-based compounds have demonstrated nanomolar affinity (Ki) for sigma-1 receptors. nih.govnih.gov Similarly, piperazine sulfonamide analogs have shown inhibitory activity (IC50) against enzymes like α-amylase in the micromolar range. researchgate.net

The predicted pose visualizes the three-dimensional arrangement of the ligand within the binding site, highlighting the key interactions. For instance, in the binding of a piperazine derivative to the 5-HT1A receptor, the (2-methoxyphenyl)piperazine moiety was shown to fit into a hydrophobic cavity, with specific methyl groups potentially introducing hindering effects that alter affinity.

Table 1: Reported Binding Affinities for various Piperazine Derivatives

| Compound Class | Target Receptor/Enzyme | Reported Affinity (Kᵢ / IC₅₀) | Reference |

|---|---|---|---|

| Piperazine Derivative | Sigma-1 Receptor (S1R) | Kᵢ = 3.2 nM | nih.gov |

| Piperazine Derivative | Sigma-1 Receptor (S1R) | Kᵢ = 1531 nM | nih.gov |

| Piperazine Derivative | Sigma-1 Receptor (S1R) | Kᵢ = 3.64 nM | nih.gov |

| (2-Methoxyphenyl)piperazine Derivative | 5-HT₁ₐ Receptor | Kᵢ = 0.12-0.63 nM | nih.gov |

| Piperazine Sulfonamide Analog | α-Amylase | IC₅₀ = 1.571 ± 0.05 µM | researchgate.net |

Molecular Dynamics (MD) Simulations

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to analyze the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic picture of the binding, accounting for the flexibility of both the ligand and the protein.

In studies of piperazine-linked derivatives targeting CAIX, MD simulations have been used to confirm the stability of the docking poses and the persistence of key interactions within the enzyme's active site. nih.gov Similarly, for piperazine-based ligands of the sigma-1 receptor, MD simulations revealed the crucial amino acid residues that maintain stable interactions with the compound over the simulation period. nih.gov These simulations can validate the binding hypothesis generated from docking and provide deeper insights into the structural dynamics of the complex. nih.govnih.gov

ADME/Tox Predictions

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. isca.me Various computational models are used to predict these properties for piperazine derivatives, helping to identify candidates with favorable pharmacokinetic profiles and low toxicity. nih.govresearchgate.net

Key predicted properties for related compounds include:

Absorption: Parameters like human oral absorption and Caco-2 cell permeability are predicted. For some 1,8-naphthalimide-arylsulfonyl piperazine derivatives, human oral absorption was predicted to be around 59–82%. nih.gov

Distribution: The ability to cross the blood-brain barrier (BBB) is a crucial parameter. The predicted blood-brain partition coefficient (QPlogBB) for certain derivatives ranged from -0.39 to -1.72, suggesting they are within the recommended range for CNS activity. nih.gov

Metabolism: Predictions can identify likely metabolic pathways, such as oxidative N-dealkylation, which is a common metabolic route for compounds containing N-alkylpiperazine moieties. nih.gov

Toxicity: Potential toxicities, such as hepatotoxicity and carcinogenicity, are assessed using various predictive models. isca.meresearchgate.net

Table 2: In Silico ADME/Tox Predictions for related Piperazine Derivatives

| ADME/Tox Parameter | Predicted Value/Outcome | System/Model | Reference |

|---|---|---|---|

| Human Oral Absorption | ~ 59–82% | In silico model | nih.gov |

| Caco-2 Cell Permeability | Moderate to High | In silico model | nih.gov |

| Blood-Brain Partition Coefficient (QPlogBB) | -0.39 to -1.72 | In silico model | nih.gov |

| P-glycoprotein (P-gp) Substrate | Predicted to be a substrate | SwissADME | isca.meresearchgate.net |

| Cytochrome P450 (CYP) Inhibition | Varies by isoform | SwissADME | isca.meresearchgate.net |

| Hepatotoxicity | Predicted as potentially hepatotoxic | ProTox-II | isca.me |

| Carcinogenicity | Predicted as potentially carcinogenic | Lazar | isca.me |

Pharmacological and Biological Activities of 1 2 Nitrophenyl Sulfonyl Piperazine and Its Analogs

Antimycobacterial Activityresearchgate.netnih.gov

Nitro-containing compounds, including nitroimidazoles and dinitrobenzamides, have gained prominence as critical agents in the fight against tuberculosis (TB). nih.govnih.gov Many of these compounds are prodrugs that require reductive activation by mycobacterial enzymes to exert their therapeutic effect. nih.gov The piperazine (B1678402) scaffold, often incorporated into various molecular structures, is recognized for enhancing biological activity, particularly against Mycobacterium tuberculosis. nih.gov

In Vitro Inhibition against Mycobacterium tuberculosis Strainsresearchgate.netnih.gov

Derivatives of 1-((2-Nitrophenyl)sulfonyl)piperazine have demonstrated significant inhibitory effects against Mycobacterium tuberculosis (Mtb). For instance, a series of hybrid compounds integrating piperazine, benzofuran, and 2,4-dinitrobenzenesulfonamide (B1250028) moieties were screened for their in vitro activity against the Mtb H37Rv strain. nih.gov The results showed that all tested compounds exhibited activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.78 to over 25 µg/mL. nih.gov Several of these compounds displayed efficacy comparable or superior to the first-line anti-TB drug ethambutol, which has a MIC of 1.56 µg/mL. nih.gov

Specifically, compounds designated as 4a, 4c, and 4j from the study showed a MIC of 0.78 µg/mL, while compounds 4d–f and 4o had a MIC of 1.56 µg/mL, matching the potency of ethambutol. nih.gov These findings underscore the potential of the sulfonylpiperazine scaffold in developing new antitubercular agents.

Structure-Activity Relationships for Antitubercular Efficacyresearchgate.netnih.gov

The effectiveness of piperazine-based compounds against TB is heavily influenced by their chemical structure. researchgate.netnih.gov Structure-activity relationship (SAR) studies have provided valuable insights into the molecular features essential for potent antimycobacterial activity.

For a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogs, both the piperazine and isoquinoline (B145761) rings were found to be crucial for whole-cell activity against M. tuberculosis. nih.gov Modifications to the piperazine ring, such as replacing it with a flexible ethylenediamine (B42938) spacer, led to a loss of whole-cell activity, although some activity against the target enzyme, inosine-5'-monophosphate dehydrogenase (IMPDH), was retained. nih.gov Further SAR analysis revealed that substitutions on the N-piperazine moiety with smaller alkyl groups could enhance solubility and bioavailability compared to larger aryl groups. researchgate.net Compounds with alkyl substituents generally demonstrated better antitubercular activity than those with aryl substituents. researchgate.net The presence of a sulfone group between a cyclohexyl ring and the piperazine ring was found to reduce activity significantly. researchgate.net These studies help guide the rational design of more effective antitubercular drugs based on the sulfonylpiperazine framework. researchgate.netnih.gov

Anticancer Activitynih.govnih.gov

The phenylsulfonylpiperazine scaffold is a key component in a range of derivatives that exhibit cytotoxic effects against various cancer cell lines. nih.gov These compounds have shown promise in targeting breast, cervical, and pancreatic cancers through diverse mechanisms of action. nih.govnih.govnih.gov

Cytotoxicity against Cancer Cell Lines (e.g., breast cancer, cervical carcinoma, pancreatic carcinoma)nih.govnih.govnih.govnih.gov

Analogs of this compound have been evaluated for their cytotoxic potential across a panel of human cancer cell lines, demonstrating significant growth inhibition.

Breast Cancer: Phenylsulfonylpiperazine derivatives have shown notable cytotoxicity against luminal breast cancer cells. nih.gov For example, in a study screening 20 such derivatives, the MCF7 cell line was found to be particularly sensitive. nih.gov One compound, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, exhibited a half-maximal inhibitory concentration (IC₅₀) of 4.48 μM against MCF7 cells. nih.gov Other analogs, such as piperazine-linked quinolinequinones, have also shown potent activity against breast cancer cell lines like MCF7 and T-47D. nih.gov

Cervical Carcinoma: While direct studies on this compound are limited, related heterocyclic compounds containing a piperazine ring, such as piperine, have been investigated. Piperine demonstrated cytotoxicity against cervical cancer cell lines, with IC₅₀ values at 24 hours of 208.0 μM for HeLa, 182.3 μM for SiHa, and 167.8 μM for CaSki cells. nih.gov

Pancreatic Carcinoma: Piperazine-containing compounds have emerged as potential leads for treating pancreatic cancer. nih.govrsc.org A series of piperazine-1,2,3-triazole analogs showed potent growth inhibition against multiple pancreatic cancer cell lines. nih.gov For instance, one analog displayed GI₅₀ (50% growth inhibition) values ranging from 3.7 μM in BxPC-3 cells to 18 μM in AsPC-1 cells. rsc.org Another optimized analog achieved sub-micromolar GI₅₀ values, including 0.43 μM against HPAC and 0.61 μM against PANC-1 cell lines. nih.govrsc.org

Table 1: Cytotoxicity of this compound Analogs in Various Cancer Cell Lines

Compound Class Cell Line Cancer Type Activity Metric Value (µM) Source Phenylsulfonylpiperazine derivative MCF7 Breast Cancer IC₅₀ 4.48 nih.gov Piperazine-linked Quinolinequinone (QQ1) ACHN Renal Cancer IC₅₀ 1.55 mdpi.com Piperine HeLa Cervical Carcinoma IC₅₀ 208.0 nih.gov Piperine SiHa Cervical Carcinoma IC₅₀ 182.3 nih.gov Piperine CaSki Cervical Carcinoma IC₅₀ 167.8 nih.gov Piperazine-1,2,3-triazole analog BxPC-3 Pancreatic Cancer GI₅₀ 3.7 nih.gov Piperazine-1,2,3-triazole analog HPAC Pancreatic Cancer GI₅₀ 0.43 nih.gov Piperazine-1,2,3-triazole analog PANC-1 Pancreatic Cancer GI₅₀ 0.61 nih.gov

Mechanisms of Action (e.g., Carbonic Anhydrase Inhibition, Topoisomerase-II Inhibition)nih.govrsc.org

The anticancer effects of sulfonylpiperazine derivatives are attributed to several mechanisms of action, including the inhibition of key enzymes involved in cancer cell survival and proliferation. nih.gov

Carbonic Anhydrase Inhibition: Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. nih.govnih.gov These zinc metalloenzymes are involved in regulating pH, and certain isoforms, such as CAIX and CAXII, are overexpressed in various tumors and are associated with cancer progression. nih.govnih.gov Molecular docking studies have indicated that piperazine-linked arylsulfonyl derivatives have the potential to target CAIX-expressing cancers. nih.govnih.gov The sulfonamide group typically binds to the zinc ion in the enzyme's active site, leading to inhibition. nih.gov

Topoisomerase-II Inhibition: Topoisomerase-II is a critical enzyme that manages DNA topology during replication and is a validated target for anticancer drugs. nih.govnih.gov Inhibitors of this enzyme can be classified as "poisons," which stabilize the DNA-enzyme complex, leading to DNA strand breaks and apoptosis. nih.gov While direct evidence linking this compound to this mechanism is not established, other structurally complex molecules have been developed as Topoisomerase-II inhibitors, suggesting it is a potential mechanism for novel anticancer agents. nih.govnih.gov

Cellular Imaging Applications in Cancer Theranosticsnih.govnih.gov

Theranostics, an approach that combines diagnosis and therapy, is a rapidly emerging field in cancer research. mdpi.com Piperazine-based compounds have shown significant promise as agents for cancer theranostics, particularly in cellular imaging. nih.govnih.gov

A series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were synthesized and evaluated for their potential in this area. nih.govnih.gov These compounds were found to possess intrinsic fluorescent properties, good membrane permeability, and the ability to disperse throughout the cell cytoplasm. nih.govnih.gov When tested on non-cancerous fibroblast (3T3) and breast cancer (4T1) cell lines, these derivatives proved to be safe at low concentrations while providing clear fluorescent imaging of the cells. nih.gov Such properties make these compounds excellent candidates for developing probes that can visualize tumors for diagnostic purposes or guide therapeutic interventions like photothermal therapy. nih.govmdpi.commdpi.com

Antidiabetic Activity

DPP-4 is a well-established target for type 2 diabetes therapy, as its inhibition increases the levels of incretin (B1656795) hormones, which in turn enhance insulin (B600854) secretion in a glucose-dependent manner. pensoft.netnih.gov Piperazine sulfonamide derivatives have been identified as a class of compounds with DPP-4 inhibitory potential. pensoft.netmdpi.com

In one study, a series of novel piperazine and pyridine (B92270) derivatives were synthesized and evaluated for their ability to inhibit the DPP-4 enzyme. pensoft.net Among the synthesized compounds, a piperazine sulphonamide derivative, compound 8h , demonstrated the most promising activity, with an in vitro inhibition of 27.32% at a concentration of 10µmol L⁻¹. pensoft.net Another study reported that a series of sulfonyl piperazine derivatives exhibited DPP-4 inhibition ranging from 19% to 30% at a 100 μM concentration. nih.gov These findings suggest that the piperazine sulfonamide scaffold is a viable starting point for developing new DPP-4 inhibitors. pensoft.net

| Compound Class | Example Compound | Concentration | % DPP-4 Inhibition | Source |

|---|---|---|---|---|

| Piperazine Sulphonamide Derivative | Compound 8h | 10 µmol L⁻¹ | 27.32% | pensoft.net |

| Sulfonyl Piperazine Derivatives | Not specified | 100 µM | 19% - 30% | nih.gov |

Alpha-amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars. nih.gov Inhibiting this enzyme can delay carbohydrate absorption and reduce the post-meal spike in blood glucose, a therapeutic strategy for managing diabetes. nih.gov

Several studies have shown that piperazine sulfonamide analogs are effective inhibitors of α-amylase. nih.govcumhuriyet.edu.tr A series of 19 piperazine sulfonamide analogs demonstrated varying degrees of α-amylase inhibitory activity, with IC₅₀ values ranging from 1.571 ± 0.05 to 3.98 ± 0.397 μM. nih.gov This is comparable to the standard drug acarbose (B1664774), which had an IC₅₀ of 1.353 ± 0.232 μM. nih.gov Compounds 1 , 2 , 3 , and 7 from this series were particularly potent. nih.gov In a separate study, a series of phenylsulfonyl piperazine derivatives were synthesized, with compound 4 showing the most significant α-amylase inhibition at 80.61 ± 0.62%, which was slightly higher than the 78.81 ± 0.02% inhibition by acarbose under the same conditions. cumhuriyet.edu.tr

| Compound | α-Amylase IC₅₀ (µM) | Source |

|---|---|---|

| Compound 1 | 2.348 ± 0.444 | nih.gov |

| Compound 2 | 2.064 ± 0.04 | nih.gov |

| Compound 3 | 1.571 ± 0.05 | nih.gov |

| Compound 7 | 2.118 ± 0.204 | nih.gov |

| Acarbose (Standard) | 1.353 ± 0.232 | nih.gov |

The in vitro enzymatic inhibition by piperazine sulfonamide analogs translates to significant glucose-lowering effects in animal models of diabetes. pensoft.netresearchgate.net The DPP-4 inhibitor, compound 8h , when administered orally at a dose of 20 mg/kg once daily for 21 days to streptozotocin (B1681764) (STZ)-induced type 2 diabetic rats, produced a substantial antihyperglycemic effect. pensoft.net It also effectively decreased blood glucose excursion in a dose-dependent manner during an oral glucose tolerance test (OGTT). pensoft.net

Similarly, a study on 1-benzhydryl-piperazine sulfonamide derivatives in STZ-induced diabetic rats found that compound 2e exhibited the most potent antidiabetic activity among the series. researchgate.net Another analog, 1,4-bis(4-fluorophenylsulfonyl)piperazine , also significantly decreased blood glucose levels in STZ-induced diabetic mice. mdpi.comnih.gov These in vivo studies confirm that piperazine sulfonamide derivatives can effectively lower blood glucose levels, supporting their potential development as antidiabetic agents. pensoft.netresearchgate.netnih.gov

Antimicrobial Activity (Antibacterial and Antifungal)

The piperazine scaffold is a recognized pharmacophore in the design of antimicrobial agents. researchgate.netnih.govresearchgate.net Analogs of this compound have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.

Derivatives of nitrophenyl-piperazine and sulfonyl-piperazine have shown potent activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Gram-Positive Bacteria: A novel pleuromutilin (B8085454) derivative containing a 4-nitrophenyl-piperazine moiety, NPDM , displayed excellent in vitro bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and other S. aureus strains. nih.govmdpi.com Its potency was reported to be greater than the reference drug tiamulin. nih.govmdpi.com Other studies have also documented the activity of 1-(4-nitrophenyl)piperazine (B103982) derivatives against S. aureus. nih.govresearchgate.net Further research on various piperazine derivatives has confirmed their efficacy against Gram-positive pathogens like S. aureus, MRSA, and Bacillus subtilis. researchgate.netresearchgate.netijcmas.com

Gram-Negative Bacteria: A series of pyridinyl sulfonyl piperazine LpxH inhibitors were developed as potent antibiotics specifically targeting Gram-negative Enterobacterales. nih.gov The lead compound, JH-LPH-107 , exhibited powerful activity against Escherichia coli and Klebsiella pneumoniae, with MIC values of 0.31 and 0.04 μg/mL, respectively. nih.gov Other research has shown that N,N′-disubstituted piperazines and piperine-piperazine analogs are active against Gram-negative bacteria such as E. coli and Vibrio cholerae. researchgate.netmdpi.com

| Compound/Analog Class | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| NPDM (Pleuromutilin derivative) | MRSA ATCC 43300 | 1 µg/mL | nih.gov |

| NPDM (Pleuromutilin derivative) | S. aureus ATCC 29213 | 1 µg/mL | nih.gov |

| JH-LPH-107 (Pyridinyl sulfonyl piperazine) | E. coli 25922 | 0.31 µg/mL | nih.gov |

| JH-LPH-107 (Pyridinyl sulfonyl piperazine) | K. pneumoniae 10031 | 0.04 µg/mL | nih.gov |

The antimicrobial spectrum of piperazine derivatives extends to pathogenic fungi, including both molds and yeasts. researchgate.netnih.gov

Molds: Substituted piperazine derivatives have been tested against several mold species. researchgate.net Significant activity was observed against Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net A 1-(4-nitrophenyl)piperazine derivative also showed high activity against the mold Fusarium avenaceum with a MIC of 14.2 µM. nih.govresearchgate.net Furthermore, a piperazine propanol (B110389) derivative, GSI578 , was found to be an effective antifungal against A. fumigatus by inhibiting the 1,3-beta-D-glucan synthase enzyme. nih.gov

Yeasts: The yeast Candida albicans is a common target for antifungal research. nih.gov Synthesized piperazine derivatives have demonstrated significant antifungal properties against C. albicans. researchgate.net Additionally, certain piperazine-based polymers have been shown to have efficient antimicrobial activity against C. albicans. nih.gov The piperazine propanol derivative GSI578 also exhibited potent in vitro antifungal activity against C. albicans, with an IC₅₀ value of 0.16 µM for the inhibition of its target enzyme. nih.gov

| Compound/Analog Class | Fungal Strain | Activity | Source |

|---|---|---|---|

| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Fusarium avenaceum | MIC = 14.2 µM | researchgate.net |

| GSI578 (Piperazine propanol derivative) | Candida albicans (enzyme inhibition) | IC₅₀ = 0.16 µM | nih.gov |

| GSI578 (Piperazine propanol derivative) | Aspergillus fumigatus | Effective in vitro activity | nih.gov |

| Substituted piperazine derivatives | Candida albicans, Aspergillus niger, Aspergillus flavus | Significant activity | researchgate.net |

Allosteric Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. nih.gov Allosteric modulators, which bind to sites on the receptor distinct from the acetylcholine binding site, offer a sophisticated mechanism for fine-tuning receptor activity. nih.gov These modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), each capable of altering the receptor's response to the endogenous neurotransmitter, acetylcholine. nih.gov

The development of subtype-selective nAChR modulators is a significant goal in medicinal chemistry, as different subtypes are associated with distinct physiological functions and pathological conditions. The α4β2 subtype is one of the most abundant nAChR subtypes in the brain and is a key target for various neurological disorders. nih.gov

Research into N,N-disubstituted piperazines has revealed a degree of selectivity for the α4β2* nAChR subtype over the α7* subtype. nih.gov While specific studies on this compound are not extensively documented in this context, the broader class of piperazine derivatives has shown promise. For instance, a series of N,N-disubstituted piperazines demonstrated preferential binding to α4β2* nAChRs, albeit with micromolar affinity. nih.gov The design of these compounds often involves linking a pyridine π-system with a cyclic amine through the piperazine ring. nih.gov

The quest for selectivity has led to the synthesis of hybrid molecules. For example, novel hybrids incorporating a cyclopropane- or isoxazole-containing side chain onto a 1-(pyridin-3-yl)-1,4-diazepane or 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane scaffold have yielded highly potent and selective α4β2* nAChR partial agonists, with Kᵢ values in the nanomolar range and negligible affinity for α3β4 and α7 subtypes. nih.gov These findings underscore the potential for developing highly selective α4β2 nAChR modulators by modifying the piperazine scaffold and its substituents.

Table 1: Binding Affinities (Kᵢ) of Selected Piperazine Analogs for nAChR Subtypes

| Compound | α4β2* Kᵢ (µM) | α7* Kᵢ (µM) | Reference |

|---|---|---|---|

| Compound 8b (N,N-disubstituted piperazine) | 32 | > 100 | nih.gov |

| Compound 8f (N,N-disubstituted piperazine) | 32 | > 100 | nih.gov |

| Compound 21 (Hybrid partial agonist) | 0.5 nM | Negligible | nih.gov |

| Compound 25 (Hybrid partial agonist) | 15-50 nM (EC₅₀/IC₅₀) | Negligible | nih.gov |

| Compound 30 (Hybrid partial agonist) | 15-50 nM (EC₅₀/IC₅₀) | Negligible | nih.gov |

The binding of allosteric modulators to nAChRs can induce significant conformational changes in the receptor protein, affecting its gating and desensitization kinetics. nih.gov These changes are driven by steric and electronic interactions between the ligand and the amino acid residues lining the allosteric binding pocket. nih.gov While the precise conformational changes induced by this compound have not been elucidated, studies on related modulators provide insights into the potential mechanisms.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. The search for novel anti-inflammatory agents is an active area of research, and piperazine derivatives have emerged as a promising class of compounds.

Several studies have demonstrated the anti-inflammatory potential of piperazine-containing molecules. For example, a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), has been shown to reduce paw edema and cell migration in a carrageenan-induced pleurisy model. nih.gov This effect was associated with a decrease in the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Similarly, other novel piperazine derivatives have demonstrated dose-dependent inhibition of nitrite (B80452) production and TNF-α generation. nih.gov

The presence of a nitrophenyl group can also contribute to anti-inflammatory activity. Studies on p-nitrophenyl hydrazones have shown significant anti-inflammatory effects in carrageenan-induced paw edema in mice. researchgate.net Furthermore, research on N-phenyl piperazine derivatives has highlighted their potential as anti-inflammatory agents, with some compounds showing efficacy comparable to standard drugs. biomedpharmajournal.org Although direct evidence for this compound is limited, the combined anti-inflammatory potential of the piperazine and nitrophenyl moieties suggests that this compound and its analogs are worthy of further investigation in this area.

Table 2: Anti-inflammatory Activity of Selected Piperazine Analogs

| Compound | Assay | Result | Reference |

|---|---|---|---|

| LQFM182 | Carrageenan-induced paw edema | Reduced edema formation | nih.gov |

| LQFM182 | Carrageenan-induced pleurisy | Reduced cell migration, TNF-α, and IL-1β | nih.gov |

| PD-1 (Piperazine derivative) | Nitrite production inhibition | Up to 39.42% inhibition at 10 µM | nih.gov |

| PD-1 (Piperazine derivative) | TNF-α generation inhibition | Up to 56.97% inhibition at 10 µM | nih.gov |

| PD-2 (Piperazine derivative) | Nitrite production inhibition | Up to 33.7% inhibition at 10 µM | nih.gov |

| PD-2 (Piperazine derivative) | TNF-α generation inhibition | Up to 44.73% inhibition at 10 µM | nih.gov |

| Compound 3b (p-nitrophenyl hydrazone) | Carrageenan-induced paw edema | Significant time- and dose-dependent activity | researchgate.net |

Anthelmintic Activity

Helminth infections remain a significant global health problem, necessitating the discovery of new anthelmintic drugs. The piperazine scaffold has a long history in the treatment of parasitic worm infections. nih.gov

Derivatives of piperazine continue to be explored for their anthelmintic properties. For instance, benzimidazoles containing a piperazine skeleton at the C-2 position have shown promising activity against Trichinella spiralis muscle larvae. nih.gov Interestingly, a study on 1,2,4-triazole (B32235) derivatives found that those possessing a 4-nitrophenyl moiety were devoid of anthelmintic activity against Rhabditis sp. nematodes, suggesting that the substitution pattern on the nitrophenyl ring is critical for this biological effect. mdpi.com This highlights the nuanced structure-activity relationships in this class of compounds. While direct studies on this compound are lacking, the known anthelmintic potential of the piperazine core warrants further investigation into its sulfonylated derivatives.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage, and various piperazine derivatives have been evaluated for their antioxidant potential.

The piperazine ring is a common feature in many compounds with antioxidant properties. researchgate.net For example, 1,3,4-oxadiazole (B1194373) linked piperazine sulfonamides have shown significant radical scavenging activity in various assays. researchgate.net A recent study on novel benzene (B151609) sulfonamide-piperazine hybrids also demonstrated high antioxidant capacity. nih.gov Chrysin-based sulfonylpiperazines have also been synthesized and shown to possess better antioxidant efficacy than their piperazine precursors. nih.gov The antioxidant activity is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays. nih.gov The presence of the sulfonyl and nitro groups in this compound could modulate its electronic properties and, consequently, its antioxidant potential.

Table 3: Antioxidant Activity of Selected Piperazine Sulfonamide Analogs

| Compound Class | Assay | Key Finding | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole linked piperazine sulfonamides | DPPH, NO, OH radical scavenging | Compound with oxydibenzene group showed significant activity (93-95% inhibition) | researchgate.net |

| Benzene sulfonamide-piperazine hybrids | DPPH, ABTS, FRAP, CUPRAC | Compound 4 showed the best antioxidant activity | nih.gov |

| Chrysin-based sulfonylpiperazines (7h, 7j, 7k) | DPPH, ABTS | Exhibited the best antioxidant potential in the series | nih.gov |

DNA-Binding Activities

The ability of small molecules to bind to DNA is a critical mechanism for many anticancer and antimicrobial drugs. These interactions can disrupt DNA replication and transcription, leading to cell death.

While there is no direct report on the DNA-binding of this compound, studies on structurally related compounds provide valuable insights. For instance, the interaction of 2-(2-nitrophenyl)-1H-benzimidazole (NB) and its N-benzoyl derivative (BNB) with DNA has been investigated using electrochemical methods. nih.gov These studies revealed that the compounds can bind to DNA, with the interaction being primarily electrostatic. The binding constants for NB and BNB with double-stranded DNA were determined to be 8.22 x 10⁴ M⁻¹ and 3.08 x 10⁶ M⁻¹, respectively. nih.gov

Further research on 2-(x-nitrophenyl)-5-nitrobenzimidazole derivatives has shown that these compounds can intercalate into DNA, with the position of the nitro group on the phenyl ring influencing the binding pattern. nih.gov These findings suggest that the 2-nitrophenyl moiety can play a direct role in DNA interaction. The combination of this group with a piperazine-sulfonyl scaffold in this compound suggests a potential for DNA-binding activity, which could be a promising avenue for future research.

Table 4: DNA Binding Constants of Structurally Related Compounds

| Compound | DNA Type | Binding Constant (K) | Reference |

|---|---|---|---|

| 2-(2-nitrophenyl)-1H-benzimidazole (NB) | dsDNA | 8.22 x 10⁴ M⁻¹ | nih.gov |

| N-benzoyl-2-(2-nitrophenyl)-benzimidazole (BNB) | dsDNA | 3.08 x 10⁶ M⁻¹ | nih.gov |

Structure Activity Relationship Sar and Lead Optimization

Impact of Substituents on Biological Activity

The nature and position of substituents on the aromatic ring and other parts of the 1-((2-nitrophenyl)sulfonyl)piperazine scaffold play a critical role in modulating its biological activity. Strategic placement of specific chemical groups can enhance potency, alter selectivity, and improve pharmacokinetic properties.

The position and number of nitro groups on the phenylsulfonyl moiety are critical determinants of biological activity. Research on a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids as antitubercular agents has demonstrated that derivatives with a 2,4-dinitrobenzenesulfonamide (B1250028) structure are more potent than their counterparts with a single nitro group at either the 2- or 4-position. acs.orgnih.gov This suggests that the increased electron-withdrawing nature of the dinitro-substituted ring enhances the compound's antimycobacterial efficacy.

In a related context, studies on 3,5-dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles have also underscored the importance of the dinitrophenyl moiety for high antitubercular activity. nih.gov Shifting the nitro groups to a 2,4- or 3,4-dinitrobenzyl arrangement, or replacing one of the nitro groups, resulted in a significant reduction or complete loss of activity. nih.gov This highlights that a specific substitution pattern is crucial for the desired biological effect, likely due to the electronic and steric requirements for interaction with the biological target. nih.gov The nitro group can act as a pharmacophore, and its reduction within cells can lead to toxic intermediates that are lethal to microorganisms. neuroquantology.comnih.gov

Table 1: Impact of Nitro Group Substitution on Antitubercular Activity

| Compound Type | Nitro Substitution | Biological Activity |

|---|---|---|

| Benzhydrylpiperazine-coupled nitrobenzenesulfonamide | 2,4-Dinitro | More potent |

| Benzhydrylpiperazine-coupled nitrobenzenesulfonamide | 2-Nitro or 4-Nitro | Less potent |

| Dinitrobenzylsulfanyl tetrazoles/oxadiazoles | 3,5-Dinitro | High activity |

This table provides a qualitative comparison based on available research findings.

The incorporation of fluorine atoms is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. researchgate.netmdpi.comnih.gov However, the impact of fluorination is highly context-dependent. In the case of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, the substitution of hydrogen with fluorine on the benzhydrylpiperazine moiety did not result in a significant enhancement of antitubercular activity. acs.orgnih.gov Specifically, the compound 1-(Bis(4-fluorophenyl)methyl)-4-((2-nitrophenyl)sulfonyl)piperazine did not show improved potency over its non-fluorinated analog. nih.govresearchgate.net

Table 2: Effect of Fluorine Substitution on Antitubercular Activity of Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids

| Compound | Fluorine Substitution | Antitubercular Activity |

|---|---|---|

| 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine (B2540966) | No | Baseline Activity |

This table illustrates the observed effect of fluorine substitution in a specific series of compounds.

Role of Piperazine (B1678402) Ring Conformation and Substitution Patterns

The piperazine ring is a common scaffold in medicinal chemistry due to its ability to be substituted at two positions, its influence on solubility, and its defined conformational properties. nih.govnih.govmdpi.com The conformation of the piperazine ring, which typically exists in a chair form, can be influenced by the nature of its substituents. Studies on N-benzoylated piperazines have shown that these molecules exist as distinct conformers at room temperature due to the restricted rotation around the amide bond and the interconversion of the piperazine chair conformations. rsc.org The energy barriers for these conformational changes can be influenced by substituents, which in turn can affect how the molecule presents its pharmacophoric features to a biological target. rsc.org

The substitution pattern on the piperazine nitrogens is a key determinant of biological activity. In a series of piperazine derivatives designed as dual inhibitors of serotonin (B10506) and noradrenaline reuptake, the nature of the N-substituents was critical for potency and selectivity. nih.gov Similarly, in a study of phenyldihydropyrazolones with anti-trypanosomal activity, it was found that substitution of a piperidine (B6355638) linker with large, apolar moieties such as aryl or benzyl (B1604629) rings led to the most active compounds. frontiersin.org This suggests a preference for bulky, hydrophobic groups at this position for optimal interaction with the target. The basicity of the piperazine nitrogens also plays a crucial role in the selectivity and potency of these compounds towards their biological targets. hilarispublisher.com

Design of Hybrid Compounds and Prodrug Strategies

The design of hybrid molecules, which combine two or more pharmacophores into a single entity, is a powerful strategy for developing novel therapeutic agents with potentially enhanced or dual modes of action. acs.org The this compound scaffold has been utilized in the creation of such hybrids. For example, benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have been synthesized and shown to possess excellent antituberculosis activity with low cytotoxicity. acs.orgnih.gov In another instance, piperazine sulfonamide analogs have been developed as inhibitors of α-amylase for potential use in diabetes. researchgate.net

Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility or rapid metabolism. derpharmachemica.com This approach involves chemically modifying the active drug to form an inactive derivative that, upon administration, is converted back to the parent drug through enzymatic or chemical processes in the body. For sulfonamides, an azo-linked prodrug approach has been explored for colon-targeted drug delivery. derpharmachemica.com In the context of piperazine-containing drugs, various prodrugs have been designed to improve their therapeutic potential, including phosphate (B84403) derivatives to enhance oral bioavailability. google.comgoogle.com For instance, fosnetupitant (B607539) is a water-soluble phosphate prodrug of netupitant, an NK1 receptor antagonist, which allows for intravenous administration. nih.gov

Ligand Design and Pharmacophore Identification

The rational design of novel ligands based on the this compound scaffold is guided by pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a biological response.

Pharmacophore models have been developed for various classes of piperazine-containing compounds, including sulfonamides. For instance, a pharmacophore model for long-chain arylpiperazine and sulfonamide-based 5-HT7 receptor antagonists identified several key features: three hydrogen bond acceptor regions, a large hydrophobic region, and two aromatic/hydrophobic regions. nih.govnih.gov Another model for N-aryl and N-heteroaryl piperazine alpha 1A-adrenoceptor antagonists highlighted the importance of a positive nitrogen center, a donor atom center, two acceptor atom centers, and two hydrophobic groups for activity. hilarispublisher.com These models provide a valuable framework for designing new molecules with desired biological activity by ensuring that they possess the necessary chemical features arranged in the correct spatial orientation for optimal target binding. hilarispublisher.comnih.govnih.gov

Future Directions and Research Perspectives for 1 2 Nitrophenyl Sulfonyl Piperazine

The foundational structure of 1-((2-nitrophenyl)sulfonyl)piperazine presents a versatile scaffold for medicinal chemistry, opening up numerous avenues for future research and development. The exploration of this compound and its analogues is still in a nascent stage, but preliminary findings suggest significant potential. The following sections outline key future directions and research perspectives that could unlock the full therapeutic utility of this chemical entity.

常见问题

Q. What are the recommended synthetic protocols for 1-((2-Nitrophenyl)sulfonyl)piperazine?

The compound is typically synthesized via sulfonylation of piperazine with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-reaction purification involves column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane). Yield optimization requires strict control of reaction temperature (0–5°C) to minimize side products. Characterization is achieved via H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic and computational methods are used to characterize this compound?

Structural confirmation relies on H NMR (δ 2.8–3.5 ppm for piperazine protons, δ 7.5–8.2 ppm for aromatic nitrophenyl signals) and IR (S=O stretching at ~1350 cm). Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict electronic properties, including HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, which correlate with reactivity in nucleophilic substitution reactions .

Q. What preliminary biological activities have been reported for this compound?

Studies indicate moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and biofilm inhibition (~40% at 50 µg/mL). In vitro assays suggest potential DPPH radical scavenging (IC = 120 µM), though this is weaker than standard antioxidants like ascorbic acid. These activities are attributed to the electron-withdrawing nitro group enhancing electrophilic interactions with biological targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

- Nitrophenyl modifications : Introducing electron-donating groups (e.g., -OCH) at the para-position to modulate electron density and binding affinity.

- Piperazine substitution : Replacing the sulfonyl group with carboxamide or thiourea moieties to enhance hydrogen-bonding interactions.

- Bioisosteric replacement : Substituting the nitro group with a trifluoromethyl (-CF) group to improve metabolic stability while retaining electronic effects.

DFT-guided optimization and molecular docking (e.g., using AutoDock Vina) against bacterial enoyl-ACP reductase (PDB: 3GNS) can prioritize derivatives .

Q. What experimental designs are effective for evaluating its pharmacokinetic (PK) properties?

- In vitro assays : Microsomal stability tests (human liver microsomes) with LC-MS/MS quantification to assess metabolic half-life.

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction (%fu).

- Permeability : Caco-2 cell monolayers to predict intestinal absorption (P > 1 × 10 cm/s indicates moderate permeability).

- In silico PK prediction : SwissADME or ADMETLab2.0 to estimate logP (≈2.1) and blood-brain barrier penetration (low) .

Q. How can computational chemistry resolve contradictions in reported biological data?

Contradictory results (e.g., variable IC values in antioxidant assays) may arise from assay conditions or impurity interference. Solutions include:

- Molecular dynamics simulations : To model compound-receptor interactions under varying pH/temperature.

- Dose-response re-evaluation : Reproducing assays with rigorous purity validation (HPLC ≥ 98%).

- Meta-analysis : Comparing data across studies using standardized metrics (e.g., normalized ΔG values from docking studies) .

Q. What strategies address synthetic challenges in scaling up production?

- Catalytic optimization : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency.

- Solvent selection : Switching from DCM to greener solvents (e.g., 2-MeTHF) without compromising yield.

- Byproduct mitigation : Incorporating scavenger resins (e.g., MP-TsOH) to trap excess sulfonyl chloride.

- Process analytical technology (PAT) : In-line FTIR monitoring for real-time reaction control .

Safety and Handling

Q. What safety precautions are recommended for handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use in a fume hood to avoid inhalation of nitro group-derived particulates.

- Storage : Under argon at –20°C to prevent hydrolysis of the sulfonyl group.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。